molecular formula C17H20ClFN2O3 B4178232 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride

2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride

Cat. No. B4178232
M. Wt: 354.8 g/mol
InChI Key: NJAATCYUOYNNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of acetamide derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory, analgesic, and antipyretic properties. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic effects, which make it an ideal candidate for studying the mechanisms of inflammation and pain. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride. These include studying its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions.
Conclusion:
In conclusion, this compound is a promising candidate for the treatment of various inflammatory diseases due to its potent anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action involves the inhibition of the COX enzyme, which leads to a reduction in inflammation, pain, and fever. Further studies are needed to determine its safety and efficacy in humans, as well as its potential therapeutic applications and limitations.

Scientific Research Applications

2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3.ClH/c1-22-16-8-13(4-7-15(16)23-11-17(19)21)10-20-9-12-2-5-14(18)6-3-12;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAATCYUOYNNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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